molecular formula C8H5F3O B058038 4-(Trifluoromethyl)benzaldehyde CAS No. 455-19-6

4-(Trifluoromethyl)benzaldehyde

Cat. No.: B058038
CAS No.: 455-19-6
M. Wt: 174.12 g/mol
InChI Key: BEOBZEOPTQQELP-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)benzaldehyde (CAS 455-19-6), with the molecular formula C₈H₅F₃O and molecular weight 174.12 g/mol, is a fluorinated aromatic aldehyde characterized by a trifluoromethyl (-CF₃) group at the para position of the benzaldehyde ring . This electron-withdrawing substituent significantly influences its physicochemical properties and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Palladium-Catalyzed Formylation of 4-Iodobenzotrifluoride

A widely reported method involves the palladium-catalyzed formylation of 4-iodobenzotrifluoride using formic acid (HCOOH) as the formyl source . This one-step reaction proceeds under mild conditions and offers moderate yields with catalyst recyclability.

Reaction Mechanism and Conditions

The reaction employs a heterogeneous palladium catalyst (2P-Fe3O4-SiO2-Pd(OAc)2) in the presence of triethylamine (Et3N), triphenylphosphine (PPh3), and iodine (I2) in toluene at 80°C under an inert atmosphere . The formylation occurs via oxidative addition of the aryl iodide to palladium, followed by carbon monoxide insertion and reductive elimination to yield the aldehyde. Key steps include:

  • Oxidative Addition : Pd(0) inserts into the C–I bond of 4-iodobenzotrifluoride.

  • CO Insertion : Formic acid decomposes to CO, which coordinates to Pd.

  • Reductive Elimination : The formyl group transfers to the aryl ring, regenerating Pd(0).

The catalyst is magnetically separated post-reaction, washed, and reused for up to five cycles without significant activity loss . Purification via silica gel chromatography (light petroleum ether/ethyl acetate, 10:1) affords the product in 77% yield .

Key Data Table: Method 1

ParameterDetail
Starting Material4-Iodobenzotrifluoride
Catalyst2P-Fe3O4-SiO2-Pd(OAc)2 (3 mol%)
LigandsPPh3, I2
SolventToluene
Temperature80°C
AtmosphereArgon
Yield77%
Catalyst Reusability5 cycles
StepConditionsYield
ChlorinationUV light, Cl2, DIAD, 40–60 kg/h Cl285%*
FluorinationHF, SbCl5, 70–90°C85%*
HydrolysisH2O, FeCl3, 100–110°C96.5%
Total ~70%**

*Combined yield for chlorination and fluorination.
**Estimated for para isomer assuming similar efficiency.

A less-documented method cited in literature involves direct formylation of 4-trifluoromethyltoluene . While mechanistic details are sparse, plausible approaches include:

  • Vilsmeier-Haack Reaction : Using POCl3 and DMF to generate an electrophilic formylating agent.

  • Gattermann–Koch Reaction : Employing CO and HCl with AlCl3 to introduce the aldehyde group.

The electron-withdrawing CF3 group deactivates the aromatic ring, potentially necessitating harsher conditions or directed ortho-metalation strategies. However, no specific yields or procedures are reported in the provided sources .

Comparative Analysis of Synthesis Methods

MethodAdvantagesLimitationsYieldScalability
Pd-Catalyzed FormylationMild conditions, reusable catalystModerate yield, costly ligands77%High
Cl/F/HydrolysisHigh yield, industrial feasibilityHF handling, multi-step process~70%*Moderate
Toluene FormylationSingle-step (theoretical)Undocumented, low reactivityN/ALow

*Estimated for para isomer.

Chemical Reactions Analysis

Types of Reactions: 4-(Trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Synthetic Chemistry Applications

4-(Trifluoromethyl)benzaldehyde serves as a versatile reagent in organic synthesis:

  • Wittig Reaction : It is utilized in the Wittig reaction for the synthesis of alkenes from aldehydes, facilitating the formation of double bonds through phosphorus ylide intermediates .
  • Asymmetric Synthesis : The compound is employed in kinetic studies of asymmetric synthesis, particularly for alcohols, showcasing its utility in creating chiral compounds .
  • Thiosemicarbazide Synthesis : It has been used to synthesize (Z)-1-[4-(trifluoromethyl)benzylidene]thiosemicarbazide, demonstrating its role in forming complex organic molecules .

Medicinal Chemistry Applications

The compound has shown promise in pharmaceutical applications:

  • Anticancer Activity : Research indicates that derivatives of this compound can be transformed into N,N''-(Arylmethylene)bisamides with cytotoxic activity against cancer cells. This highlights its potential as a precursor for developing anticancer agents .
  • Pharmaceutical Intermediates : Its role as an intermediate in various pharmaceutical syntheses underscores its importance in drug development processes .

Environmental and Biological Studies

This compound is also relevant in environmental and biological contexts:

  • Human Exposome Studies : The compound has been identified in human blood, indicating exposure through environmental or occupational sources. This positions it within the broader context of human health and environmental monitoring .

Case Studies

  • Synthesis of Anticancer Agents :
    • A study demonstrated that derivatives synthesized from this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting potential therapeutic applications.
  • Kinetic Studies on Asymmetric Reactions :
    • Researchers utilized this compound to explore the kinetics of asymmetric alcohol synthesis, contributing valuable data to the field of stereochemistry.

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)benzaldehyde involves its reactivity towards nucleophiles and electrophiles. The trifluoromethyl group enhances the electrophilicity of the aldehyde carbon, making it more susceptible to nucleophilic attack. This property is exploited in various synthetic transformations to introduce the trifluoromethyl group into target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The trifluoromethyl group confers unique properties to 4-(Trifluoromethyl)benzaldehyde. Below is a detailed comparison with analogous benzaldehyde derivatives, focusing on substituent effects, physicochemical properties, and applications.

Structural and Substituent Analysis

Compound Name CAS Number Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound 455-19-6 -CF₃ (para) C₈H₅F₃O 174.12 Strong electron-withdrawing -CF₃ group
4-(Trifluoromethoxy)benzaldehyde 659-28-9 -O-CF₃ (para) C₈H₅F₃O₂ 190.12 Ether-linked -CF₃; moderate polarity
2-Nitro-4-(trifluoromethyl)benzaldehyde 109466-87-7 -NO₂ (ortho), -CF₃ (para) C₈H₄F₃NO₃ 219.12 Electron-deficient due to -NO₂ and -CF₃
4-Fluoro-3-(trifluoromethyl)benzaldehyde 67515-60-0 -F (para), -CF₃ (meta) C₈H₄F₄O 192.11 Halogen and -CF₃ in adjacent positions
4-(4-Chloro-3-(trifluoromethyl)phenoxy)benzaldehyde 516481-95-1 -O-C₆H₃Cl-CF₃ (para) C₁₄H₈ClF₃O₂ 300.66 Bulky aryl ether substituent

Substituent Effects :

  • Electron-Withdrawing Groups (EWGs): The -CF₃ group in this compound enhances electrophilicity at the aldehyde carbon, facilitating nucleophilic additions (e.g., formation of hydrazones in acidic ethanol ). In contrast, -O-CF₃ (in 4-(Trifluoromethoxy)benzaldehyde) introduces steric hindrance and reduced electrophilicity.

Physicochemical Properties

Compound Name Melting Point (°C) Boiling Point (°C) Density (g/cm³) Solubility
This compound Not reported ~273 (predicted) 1.33 (predicted) Soluble in ethanol, DMSO, acetone
2-Nitro-4-(trifluoromethyl)benzaldehyde 41–45 273.8 (predicted) 1.496 Limited solubility in polar solvents
4-Fluoro-3-(trifluoromethyl)benzaldehyde Not reported Not reported 1.52 (predicted) Soluble in DMSO, dichloromethane

Key Observations :

  • Melting Points : Nitro-substituted derivatives (e.g., 2-Nitro-4-(trifluoromethyl)benzaldehyde) exhibit higher melting points due to increased molecular rigidity and intermolecular interactions .
  • Solubility: The parent compound’s solubility in ethanol and DMSO makes it ideal for Schlenk-type reactions, while nitro-substituted analogs require specialized solvents .

Biological Activity

4-(Trifluoromethyl)benzaldehyde, a compound characterized by the presence of a trifluoromethyl group attached to a benzaldehyde moiety, has garnered attention in various fields of biological research due to its unique chemical properties and potential therapeutic applications. This article provides a comprehensive overview of its biological activities, focusing on its role as an inhibitor of cholinesterases, antimicrobial properties, and potential applications in drug development.

This compound (CAS: 455-19-6) is known for its strong electron-withdrawing trifluoromethyl group, which significantly influences its reactivity and biological interactions. The compound is typically synthesized through the oxidation of 4-(trifluoromethyl)benzoic acid or via direct fluorination methods.

1. Cholinesterase Inhibition

One of the most significant biological activities of this compound is its role as an inhibitor of cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

  • Study Findings : Research indicates that hydrazones derived from this compound exhibit dual inhibition of AChE and BuChE with IC50_{50} values ranging from 46.8 to 137.7 µM for AChE and 19.1 to 881.1 µM for BuChE. Notably, certain derivatives showed stronger inhibition against AChE compared to BuChE, suggesting their potential as therapeutic agents for conditions like Alzheimer's disease where cholinesterase inhibition is beneficial .
CompoundAChE IC50_{50} (µM)BuChE IC50_{50} (µM)
Hydrazone derivative 146.8 - 137.719.1 - 881.1
Hydrazone derivative 2Stronger inhibitionBalanced inhibition
  • Mechanism : The mechanism of action involves mixed-type inhibition, which was experimentally determined for several derivatives, indicating that these compounds can bind both to the enzyme's active site and allosteric sites, affecting enzyme activity in a complex manner .

2. Antimicrobial Activity

The antimicrobial properties of compounds containing the trifluoromethyl group have also been explored. Hydrazones derived from this compound have shown activity against both Gram-positive and Gram-negative bacteria.

  • Research Insights : Studies have reported that these hydrazone derivatives exhibit significant antibacterial effects, making them candidates for further development as antimicrobial agents. The structure-activity relationship (SAR) analyses suggest that modifications in the hydrazone structure can enhance antimicrobial efficacy .

3. Toxicological Considerations

While exploring the biological activities, it is crucial to consider the toxicological profile of this compound:

  • Irritation Potential : The compound can cause skin irritation and may exacerbate existing dermatitis conditions upon contact. It is classified as a sensory irritant, which necessitates careful handling in laboratory settings .

Case Studies

Several case studies have highlighted the potential applications of this compound derivatives in drug discovery:

  • Hydrazone Derivatives : A study focused on synthesizing hydrazones from this compound demonstrated their effectiveness as cholinesterase inhibitors with promising results in vitro. The findings suggest that these derivatives could be further explored as lead compounds in developing new treatments for neurodegenerative diseases .
  • Polymer Applications : Research into biocompatible polymers incorporating trifluoromethyl groups has shown that these materials exhibit reduced protein adsorption and enhanced blood compatibility, indicating potential uses in medical devices and drug delivery systems .

Q & A

Basic Research Questions

Q. What are the recommended synthetic protocols for preparing 4-(trifluoromethyl)benzaldehyde with high purity?

A common method involves Pd-catalyzed cross-coupling under inert conditions: reacting aryl iodides with 2P-Fe₃O₄SiO₂-Pd(OAc)₂ in toluene and triethylamine . For microwave-assisted synthesis, condensation reactions with amines (e.g., 4-fluoroaniline) under controlled irradiation yield imine derivatives efficiently . Ensure inert atmosphere (argon) and monitor reaction progress via TLC or GC-MS to optimize purity (>97%) .

Q. How should researchers handle and store this compound to ensure safety and stability?

The compound is air-sensitive and combustible. Store under argon at ambient temperatures, away from oxidizers/reducers. Use PPE (gloves, goggles) during handling. In case of exposure, rinse skin/eyes with water for 15+ minutes and seek medical consultation .

Q. What analytical techniques are critical for characterizing this compound?

Confirm structure via 1^1H/13^13C NMR (e.g., δ ~10.0 ppm for aldehyde proton) and FTIR (C=O stretch ~1700 cm⁻¹). Purity is validated by GC-MS or HPLC (retention time ~5.2 min under standard conditions). Melting point (1–2°C) and refractive index (1.463) serve as secondary checks .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence reaction kinetics in asymmetric alcohol synthesis?

The -CF₃ group enhances electrophilicity of the aldehyde, accelerating nucleophilic additions. Kinetic studies using chiral catalysts (e.g., BINOL-derived ligands) show enantioselectivity >90% in alcohol synthesis. Monitor via polarimetry or chiral HPLC .

Q. What strategies resolve contradictions in Wittig reaction yields when using this compound?

Discrepancies arise from steric hindrance and phosphine oxide byproduct interference. Optimize by using stabilized ylides (e.g., Ph₃P=CHAr) and iterative purification (silica gel chromatography). Computational modeling (DFT) predicts transition states to guide reagent selection .

Q. How can computational chemistry predict intermolecular interactions of this compound in crystal engineering?

Density Functional Theory (DFT) calculates hydrogen-bonding patterns (e.g., C=O⋯H-C interactions) and π-stacking with aromatic systems. Graph-set analysis (e.g., Etter’s rules) identifies robust supramolecular motifs, aiding co-crystal design for material science .

Q. What role does this compound play in synthesizing bioactive N,N’-(arylmethylene)bisamides?

It acts as a key electrophile in Schiff base formation. Cytotoxicity assays (e.g., MTT on HeLa cells) reveal IC₅₀ values <10 μM for bisamide derivatives. Characterize products via HRMS and X-ray crystallography to correlate structure-activity relationships .

Q. Methodological Notes

  • Contradiction Management : Conflicting solubility data (1.5 g/L in water at 20°C vs. organic solvent compatibility) may reflect pH-dependent hydration. Pre-dry solvents and use sonication for homogeneous mixtures .
  • Troubleshooting : Low yields in Claisen-Schmidt reactions? Replace aqueous NaOH with KOH in anhydrous acetone to minimize aldol side reactions .

Properties

IUPAC Name

4-(trifluoromethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O/c9-8(10,11)7-3-1-6(5-12)2-4-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEOBZEOPTQQELP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0060016
Record name Benzaldehyde, 4-(trifluoromethyl)-
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Molecular Weight

174.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

455-19-6
Record name 4-(Trifluoromethyl)benzaldehyde
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Trifluoromethyl)benzaldehyde
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Record name Benzaldehyde, 4-(trifluoromethyl)-
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Record name Benzaldehyde, 4-(trifluoromethyl)-
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Record name p-(trifluoromethyl)benzaldehyde
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Synthesis routes and methods I

Procedure details

Under cooling in an ice-bath, a 8N Jones' reagent (50 ml) was added dropwise to a solution of the crude product of silyl ether 8a obtained above in 170 ml of acetone over 15 minutes. After completion of the addition, the mixture was stirred for 35 minutes and then 11.4 ml (150 mmoles) of 2-propanol was added. The mixture was allowed to warm to room temperature while being stirring for 1 hour. The reaction mixture was filtered and the residual chromium sulfate was washed with acetone. The washing was combined with the reaction mixture, and the mixture was concentrated in vacuo. The residue was dissolved in 40 ml of ethyl acetate, 150 ml of water and 120 ml of n-hexane were added to the solution, and then the solution was extracted. The organic layer was washed with water and brine, dried over anhydrous magnesium sulfate and concentrated in vacuo. n-Hexane (80 ml) was added to the residue, the insoluble materials were filtered off, the filtrate was concentrated in vacuo and the residue was dried in vacuo at 40° C. for 30 minutes with stirring to give 21.6 g (84.6% from compound 7a) of the crude product of the desired compound III-a as an oil. When this was stored in a refrigerator overnight, it gave crystals with low melting point. However, this was used in the next reaction without further purification. Melting point: 28°-29° C. (methanol).
Name
Jones' reagent
Quantity
50 mL
Type
reactant
Reaction Step One
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Name
crude product
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silyl ether
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0 (± 1) mol
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reactant
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11.4 mL
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170 mL
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Synthesis routes and methods II

Procedure details

A Parr hydrogenation bottle was purges with N2 and then charged with 25 g of 4-trifluoromethyl benzonitrile, 250 mL of 75% aqueous formic acid and 3.0 g of powdered nickel/aluminum alloy catalyst (50/50). The reaction mixture was shaken at 80° C. with H2 gas (3 atmospheres pressure) for 16 hours. The reaction mixture was continuously extracted with CH2Cl2 and analyzed via Internal Standard GLC which indicated 87.9% yield of 4-trifluoromethyl benzaldehyde.
Name
Quantity
0 (± 1) mol
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25 g
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250 mL
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3 g
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Reaction Step Two

Synthesis routes and methods III

Procedure details

In an apparatus as in Example 2, 100 g of 4-trifluoromethylbenzoyl chloride which had been prepared analogously to Example 1 were hydrogenated in the course of 4 hours at 90° C. in 700 ml of dry toluene with the aid of 3.5 g of Pd-carbon (Pd content: 5% by weight); the conversion was 95%. The Pd-carbon catalyst had been exposed, before the hydrogenation, for 30 minutes in toluene at the boil to a mixture containing 50% by volume each of hydrogen and carbon monoxide. By distillation it was possible to obtain 69.2 g of 4-trifluoromethylbenzaldehyde which had a boiling point of 70°-71° C./20 mbars and an nD20 of 1.4639. Yield: 83% of theory.
Quantity
100 g
Type
reactant
Reaction Step One
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700 mL
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Pd carbon
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3.5 g
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Pd carbon
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Synthesis routes and methods IV

Procedure details

1 g of 5% palladium on barium sulfate (recovered from Example 1) and 100 g of 4-trifluoromethylbenzoyl chloride were placed in a reaction vessel at room temperature with exclusion of water. A gentle stream of hydrogen gas was then introduced at atmospheric pressure. The mixture was subsequently heated to 100-110° C. and hydrogen gas was introduced continuously at atmospheric pressure. After liberation of acidic offgases had ceased (6.5 hours), the mixture was cooled to room temperature, the catalyst was removed by filtration, and the filtrate was distilled at 33 mbar. At a boiling point of 82-86° C., 4-trifluoromethylbenzaldehyde was obtained in a yield of 45.9 g. This corresponds to a yield of 54% of theory.
Quantity
1 g
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100 g
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Retrosynthesis Analysis

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Feasible Synthetic Routes

4-(Trifluoromethyl)benzaldehyde
4-(Trifluoromethyl)benzaldehyde
4-(Trifluoromethyl)benzaldehyde
4-(Trifluoromethyl)benzaldehyde
4-(Trifluoromethyl)benzaldehyde
4-(Trifluoromethyl)benzaldehyde

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